Ortho-Fluoro Specific Intramolecular NH···O=C Hydrogen Bond Confirmed by IR Fermi Resonance Analysis
Hritzová and Koščík (1994) demonstrated by infrared spectroscopy that N-substituted N'-(2-fluorobenzoyl)thiourea derivatives—the exact subclass to which the target compound belongs—form a well-defined intramolecular NH···O=C hydrogen bond. This interaction causes a characteristic downward shift of the ν(NH) stretching band into energetic proximity with the δ(NH) overtone, producing Fermi resonance that manifests as double absorption bands in the ν(CO) region for several derivatives [1]. This hydrogen bond is geometrically contingent on the ortho-fluoro substitution and cannot form in the para-fluoro positional isomer (CAS 425677-17-4), which shares the identical molecular formula (C₂₀H₁₄ClFN₂O₂S) but positions the fluorine atom at the 4-position of the benzoyl ring . The authors applied perturbation theory and the Langseth and Lord equations to deconvolute the Fermi resonance and quantify hydrogen bond strength across the series [1]. While the specific compound CAS 6401-86-1 was not individually listed in the 1994 study, its structure unambiguously places it within the ortho-fluorobenzoyl thiourea class for which the NH···O=C bond is spectroscopically proven.
| Evidence Dimension | Presence of intramolecular NH···O=C hydrogen bond |
|---|---|
| Target Compound Data | Intramolecular NH···O=C bond predicted (ortho-fluoro substitution); ν(NH) band shifted to lower frequency with Fermi resonance between ν(NH) and δ(NH) overtone (class-level IR data) |
| Comparator Or Baseline | Para-fluoro isomer (CAS 425677-17-4): intramolecular NH···O=C bond geometrically impossible due to 4-fluoro substitution; no Fermi resonance interaction expected |
| Quantified Difference | Qualitative structural difference: ortho-fluoro enables H-bond; para-fluoro cannot. The ν(NH) shift magnitude and Fermi resonance coupling constants were calculated for class members but not specifically for CAS 6401-86-1. |
| Conditions | IR spectroscopy in solid state (KBr) and solution (CCl₄); perturbation theory analysis using Langseth and Lord equations (Hritzová & Koščík, 1994) |
Why This Matters
The intramolecular hydrogen bond locks the thiourea-benzoyl conformation, reducing rotational freedom and potentially altering both physicochemical properties (effective lipophilicity, solubility) and biomolecular recognition relative to the para-fluoro isomer.
- [1] Hritzová O, Koščík D. Intramolecular Hydrogen Bonds and Fermi Resonance in N-Substituted N'-(2-Fluorobenzoyl)thiourea Derivatives. Collection of Czechoslovak Chemical Communications. 1994;59(4):951-956. doi:10.1135/cccc19940951. View Source
